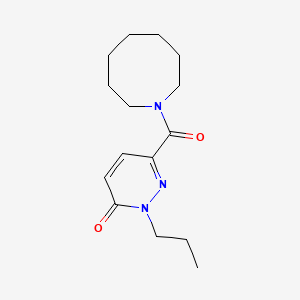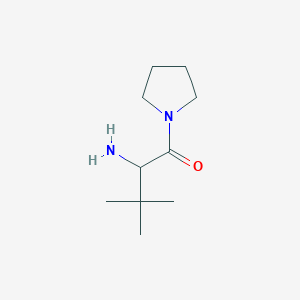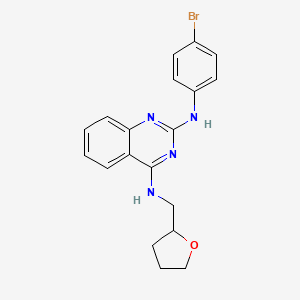![molecular formula C13H22O2 B7500102 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol, also known as HMAE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. It also inhibits the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the expression of various genes. In vivo studies have shown that 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol can improve cognitive function in animal models of Alzheimer's disease, reduce tumor growth in animal models of cancer, and modulate the immune response in animal models of autoimmune disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol in lab experiments is that it is a synthetic compound with a high degree of purity, which allows for precise dosing and reproducibility of results. However, 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol is not yet widely available and may be expensive to synthesize. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol.
Zukünftige Richtungen
There are several potential future directions for research on 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol. One area of interest is the development of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol derivatives with improved pharmacological properties. Another area of interest is the use of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol in combination with other drugs or therapies to enhance their efficacy. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol and its potential therapeutic applications in various fields.
Synthesemethoden
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol can be synthesized through a multistep process starting with the reaction of 1-adamantylmagnesium bromide with formaldehyde, followed by the reaction of the resulting product with ethylene oxide. This process yields 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and immunology. In neurology, 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In immunology, 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)-1-adamantyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-2-1-12-4-10-3-11(5-12)7-13(6-10,8-12)9-15/h10-11,14-15H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLNWKFKZCTHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)
